molecular formula C9H18O2 B13288919 2-[1-(Hydroxymethyl)cyclopentyl]propan-2-ol

2-[1-(Hydroxymethyl)cyclopentyl]propan-2-ol

Cat. No.: B13288919
M. Wt: 158.24 g/mol
InChI Key: XDLSMHAUISWJBU-UHFFFAOYSA-N
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Description

2-[1-(Hydroxymethyl)cyclopentyl]propan-2-ol is an organic compound with the molecular formula C9H18O2 It features a cyclopentane ring substituted with a hydroxymethyl group and a propan-2-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Hydroxymethyl)cyclopentyl]propan-2-ol can be achieved through several methods. One common approach involves the reaction of cyclopentylmethyl ketone with formaldehyde and a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Hydroxymethyl)cyclopentyl]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form cyclopentylpropan-2-ol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Cyclopentylcarboxylic acid derivatives.

    Reduction: Cyclopentylpropan-2-ol.

    Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

2-[1-(Hydroxymethyl)cyclopentyl]propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Hydroxymethyl)cyclopentyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylmethanol: Similar structure but lacks the propan-2-ol group.

    Cyclopentylpropan-2-ol: Similar structure but lacks the hydroxymethyl group.

    2-(Hydroxymethyl)cyclopentanol: Similar structure but with different substitution patterns.

Uniqueness

2-[1-(Hydroxymethyl)cyclopentyl]propan-2-ol is unique due to the presence of both hydroxymethyl and propan-2-ol groups on the cyclopentane ring

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-[1-(hydroxymethyl)cyclopentyl]propan-2-ol

InChI

InChI=1S/C9H18O2/c1-8(2,11)9(7-10)5-3-4-6-9/h10-11H,3-7H2,1-2H3

InChI Key

XDLSMHAUISWJBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCCC1)CO)O

Origin of Product

United States

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